C-Reactive Protein (CRP) (77-82)

Description

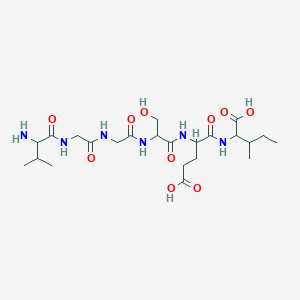

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,13-,14-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZAWCJTNPWLJO-JELDOXETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of C-Reactive Protein Peptide (77-82): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological functions of the C-Reactive Protein (CRP) peptide fragment corresponding to amino acid residues 77-82 (Sequence: Val-Gly-Gly-Ser-Glu-Ile). Derived from the prototypic acute-phase inflammatory marker, this hexapeptide, hereafter referred to as CRP(77-82), has been identified as a modulator of key neutrophil functions, suggesting a role in the regulation of inflammatory responses. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the key pathways and workflows.

Core Biological Functions and Mechanism of Action

CRP(77-82) is primarily recognized for its anti-inflammatory properties, which are exerted through the direct modulation of neutrophil activity. Unlike its parent protein, which has a complex and sometimes proinflammatory role depending on its conformation (pentameric vs. monomeric), the 77-82 peptide fragment has demonstrated specific inhibitory effects on critical processes in the inflammatory cascade.

Anti-Inflammatory Effects

The primary anti-inflammatory activities of CRP(77-82) are centered on inhibiting the cardinal functions of neutrophils, the first responders in acute inflammation.

-

Inhibition of Neutrophil Chemotaxis: CRP(77-82) has been shown to significantly inhibit the directed migration of neutrophils towards various chemoattractants. This has been observed in response to complement component C5a, leukotriene B4 (LTB4), interleukin-8 (IL-8), and the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (FMLP)[1][][3]. By disrupting chemotaxis, the peptide can reduce the accumulation of neutrophils at sites of inflammation, thereby limiting potential tissue damage[][3].

-

Inhibition of Superoxide Production: The peptide can inhibit the production of superoxide anions from activated neutrophils[3][4]. This is a critical function, as the respiratory burst in neutrophils, while essential for killing pathogens, can also cause significant oxidative damage to host tissues if unregulated.

-

Reduction of Neutrophil Influx and Vascular Leakage: In vivo studies in mouse models of FMLP-induced lung inflammation have demonstrated that administration of CRP(77-82) leads to a marked reduction in neutrophil influx into the alveoli and a decrease in protein leakage, indicating a protective effect on vascular integrity[1][].

Modulation of Neutrophil Adhesion

CRP(77-82) attenuates the attachment of human neutrophils to activated endothelial cells, a crucial initiating step for their extravasation into tissues. It has been shown to reduce adhesion to both lipopolysaccharide (LPS)-activated human coronary artery endothelial cells (HCAEC) and pulmonary microvascular endothelial cells[1][5].

A key distinction exists between the mechanism of CRP(77-82) and that of other CRP-derived peptides (e.g., 174-185 and 201-206) and the native CRP protein. While the latter group inhibits adhesion primarily by inducing the shedding of L-selectin (CD62L) from the neutrophil surface, CRP(77-82) does not affect L-selectin expression or shedding[5][6]. This indicates a specific, L-selectin-independent mechanism of action. The precise molecular target for this activity has not been fully elucidated, though it may involve modulation of other adhesion molecules, such as β2-integrins (e.g., Mac-1/CD11b/CD18), or interference with intracellular signaling pathways that govern adhesion[7][8].

The Controversy Regarding Apoptosis

There are conflicting reports regarding the role of CRP(77-82) in neutrophil apoptosis.

-

Peer-Reviewed Evidence: A significant study published in the Journal of Experimental Medicine explicitly found that CRP peptides, including 77-82, failed to affect neutrophil apoptosis[6]. This research attributes the anti-apoptotic activity—delaying apoptosis via activation of the ERK and PI3K/Akt signaling pathways and subsequent inhibition of caspase-3—to the monomeric (mCRP) isoform of the full-length protein, which is thought to be formed in inflamed tissues[5].

-

Commercial Vendor Data: In contrast, some commercial suppliers of the peptide claim it delays apoptosis through the very same ERK and PI3K/Akt pathways[1].

Given the discrepancy, the evidence from peer-reviewed scientific literature should be prioritized. It is most likely that CRP(77-82) does not directly regulate neutrophil apoptosis and that this function is specific to the conformationally altered mCRP isoform acting through distinct receptors.

Quantitative Data Summary

The available quantitative data for the biological activity of CRP(77-82) is limited. The following table summarizes the key reported values.

| Biological Activity | Assay Details | Cell Type | Value | Reference(s) |

| Inhibition of Neutrophil Adhesion | Attenuation of attachment to LPS-activated HCAEC | Human Neutrophils | IC₅₀: 20 µg/mL | [1][5] |

| Inhibition of Neutrophil Adhesion | Attenuation of attachment to LPS-activated HMVEC-L | Human Neutrophils | IC₅₀: 22 µg/mL | [1][5] |

| Inhibition of Superoxide Production | Inhibition of superoxide generation from activated neutrophils | Human Neutrophils | Significant inhibition at 50 µM | [3][4] |

| Inhibition of Neutrophil Chemotaxis | Inhibition of migration towards various chemoattractants | Human Neutrophils | Significant inhibition at 50 µM | [3][4] |

Signaling Pathways and Functional Relationships

While the specific receptor and downstream signaling cascade for CRP(77-82) remain to be identified, its functional effects on neutrophils are well-documented. In contrast, the signaling pathway for the anti-apoptotic effects of monomeric CRP (mCRP) is better characterized and is presented here to clarify the aforementioned controversy.

References

- 1. rupress.org [rupress.org]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]

- 7. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A biofunctional review of C-reactive protein (CRP) as a mediator of inflammatory and immune responses: differentiating pentameric and modified CRP isoform effects - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of C-Reactive Protein Peptide (77-82) in the Inhibition of Neutrophil Chemotaxis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

C-Reactive Protein (CRP) is a cardinal acute-phase reactant, the levels of which escalate dramatically in response to inflammation and tissue injury. Beyond its role as a biomarker, proteolytic cleavage of CRP at inflammatory sites generates smaller, biologically active peptides with immunomodulatory functions. One such fragment, the hexapeptide corresponding to amino acid residues 77-82 (Val-Gly-Gly-Ser-Glu-Ile), has been identified as a potent inhibitor of neutrophil chemotaxis, a fundamental process in the propagation of inflammatory responses. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the inhibitory action of CRP (77-82) on neutrophil migration. We delineate the key signaling pathways affected, present collated quantitative data from foundational studies, provide detailed experimental protocols for replication and further investigation, and visualize the core concepts through signaling and workflow diagrams.

Introduction to CRP-Derived Peptides

Native pentameric CRP (pCRP) can be proteolytically cleaved by enzymes released from activated neutrophils, such as serine proteases, yielding smaller peptide fragments.[1] These fragments, including CRP (77-82), often exhibit distinct biological activities compared to the full-length protein. Specifically, peptides 77-82 and 201-206 have been shown to inhibit key proinflammatory functions of neutrophils, including chemotaxis and superoxide production.[1][2][3][4] This suggests a localized, negative feedback mechanism where CRP, initially part of the inflammatory response, can be converted into anti-inflammatory agents to control the extent of neutrophil infiltration and prevent excessive tissue damage.[1][5] The peptide CRP (77-82) effectively inhibits neutrophil chemotaxis induced by various chemoattractants, including complement component C5a, leukotriene B4 (LTB4), interleukin-8 (IL-8), and the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5][]

Mechanism of Action: A Dual Inhibitory Approach

The inhibitory effect of CRP (77-82) on neutrophil chemotaxis is not mediated by a single receptor blockade but rather through a multifaceted mechanism involving the disruption of both intracellular signaling and cellular energy metabolism.

Interference with Intracellular Signaling

Chemoattractants like fMLP initiate neutrophil migration by binding to G protein-coupled receptors (GPCRs), such as the formyl peptide receptors (FPRs).[7][8][9][10] This engagement triggers a cascade of intracellular events culminating in cytoskeletal reorganization and directed cell movement. A critical node in this signaling network is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is essential for regulating inflammatory responses.[11][12][13] Evidence suggests that CRP-derived peptides interfere with these signal transduction pathways.[1][2] Specifically, CRP has been shown to inhibit p38 MAPK activity induced by chemotactic peptides, thereby disrupting downstream events necessary for cell movement.[5]

Disruption of Cellular Bioenergetics

Perhaps the most distinct mechanism of action for CRP (77-82) is its direct impact on neutrophil energy metabolism. Chemotaxis is an energy-intensive process that relies heavily on a steady supply of ATP. Foundational research has demonstrated that CRP peptides 77-82 and 201-206 inhibit neutrophil glycolysis and subsequent ATP generation by approximately 30%.[14] This effect is attributed to the specific, uncompetitive inhibition of the glycolytic enzyme enolase.[14] By targeting enolase, CRP (77-82) effectively depletes the intracellular ATP pool required for the dynamic actin polymerization and cytoskeletal changes that drive cell migration. This metabolic inhibition provides a powerful and global mechanism for halting neutrophil movement, independent of the specific chemoattractant signal.

Visualizing the Mechanism of Action

Signaling and Metabolic Inhibition Pathway

The following diagram illustrates the dual inhibitory action of CRP (77-82) on neutrophil chemotaxis. It depicts the standard chemoattractant signaling pathway and highlights the two primary points of intervention by the peptide.

Caption: Dual inhibitory pathway of CRP (77-82).

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the inhibitory effects of CRP-derived peptides on neutrophil functions.

| Parameter Measured | Peptide/Agent | Concentration | Result | Source |

| Chemotaxis | CRP (77-82) | 50 µM | Significant inhibition | [1] |

| Chemotaxis | Native CRP | > 25 µg/ml | Dose-dependent inhibition | [15] |

| Chemotaxis | Native CRP | 100 µg/ml | Complete inhibition | [15] |

| Superoxide Generation | CRP (77-82) | 50 µM | 34% inhibition (15 min preincubation) | [14] |

| Superoxide Generation | CRP (77-82) | 6.25 µM | 12% inhibition (60 min preincubation) | [14] |

| Glycolysis & ATP Generation | CRP (77-82) | 50 µM | ~30% inhibition | [14] |

| Enolase Inhibition (Ki) | CRP (77-82) | N/A | 27 µM | [14] |

| Neutrophil Attachment | CRP (77-82) | IC50: 20-22 µg/ml | Attenuation on activated endothelial cells | [] |

Key Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of the described mechanisms. Below are protocols for key experiments.

Protocol: Under-Agarose Neutrophil Chemotaxis Assay

This method measures the directional migration of neutrophils through a gel matrix toward a chemoattractant.

-

Preparation of Agarose Gel:

-

Prepare a 2x DMEM culture solution containing 20% Fetal Calf Serum (FCS) and sodium bicarbonate. Pre-warm to 48°C.[16]

-

Prepare 2% agarose in purified water and bring to a boil to dissolve. Cool and hold at 48°C in a water bath.[16]

-

Mix the 2x DMEM and 2% agarose solutions in equal volumes. Quickly pour onto glass microscope slides to create a uniform layer.

-

Allow to solidify at room temperature, then place at 4°C for 30-60 minutes for further solidification.[16]

-

Using a sterile hole puncher, create a series of three wells in a straight line in the gel for each condition to be tested.

-

-

Cell Preparation and Loading:

-

Assay Setup:

-

In one outer well (the "chemoattractant well"), add 10 µL of the chemoattractant (e.g., 10 nM fMLP).

-

In the other outer well (the "negative control well"), add 10 µL of DMEM.[16]

-

For testing the inhibitor, pre-incubate the neutrophil suspension with various concentrations of CRP (77-82) for 15-60 minutes before adding them to the center well.

-

-

Incubation and Analysis:

-

Place the slides in a humidified incubator at 37°C with 5% CO₂ for 2 hours.[16]

-

Fix the cells with methanol for 30 minutes and stain with a Romanowsky-type stain (e.g., Wright's or Giemsa).[16]

-

Measure the distance of cell migration from the edge of the center well toward the chemoattractant well (A) and toward the negative control well (B) using a microscope with an ocular micrometer.

-

The chemotactic index can be calculated to express the specific migration.[16]

-

Protocol: Enolase Inhibition Assay

This biochemical assay measures the direct effect of CRP (77-82) on the activity of purified enolase.

-

Reagents and Setup:

-

Purified enolase enzyme.

-

Reaction Buffer (e.g., Triethanolamine buffer, pH 7.4, containing MgCl₂ and KCl).

-

Substrate: 2-phospho-D-glycerate (2-PGA).

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Additional Reagents: Adenosine diphosphate (ADP), β-NADH.

-

A spectrophotometer capable of reading absorbance at 340 nm.

-

-

Assay Principle:

-

Enolase converts 2-PGA to phosphoenolpyruvate (PEP).

-

In the presence of ADP, PK converts PEP to pyruvate, generating ATP.

-

LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

-

The rate of enolase activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm.

-

-

Procedure:

-

In a cuvette, combine the reaction buffer, ADP, β-NADH, PK, and LDH.

-

Add the desired concentration of the inhibitor, CRP (77-82), or a vehicle control.

-

Add a specific amount of purified enolase to the mixture and incubate for a few minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, 2-PGA.

-

Immediately begin recording the absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for control and inhibited samples.

-

Determine the percentage of inhibition caused by the peptide.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (2-PGA) and the inhibitor (CRP 77-82) and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[14]

-

Visualizing Experimental Workflows

Workflow for Transwell Chemotaxis Assay

The Transwell or Boyden chamber assay is a widely used alternative to the under-agarose method.

Caption: Key steps in a Transwell chemotaxis experiment.

Conclusion and Future Directions

The C-Reactive Protein-derived peptide 77-82 presents a compelling case of localized anti-inflammatory regulation. Its ability to inhibit neutrophil chemotaxis through a dual mechanism—disrupting both p38 MAPK signaling and fundamental cellular energy metabolism via enolase inhibition—marks it as a significant modulator of the acute inflammatory response.[5][14] This inhibitory action is not shared by all CRP fragments; for instance, peptide 77-82 has been shown to have little to no effect on sIL-6R production or neutrophil apoptosis, unlike other CRP-derived peptides.[17][18]

For drug development professionals, the targeted inhibition of enolase represents a novel anti-inflammatory strategy. Further research should focus on elucidating the precise binding interaction between CRP (77-82) and enolase to inform the design of more potent and specific small-molecule mimetics. Additionally, exploring the in vivo efficacy and pharmacokinetics of this peptide in models of inflammatory disease is a critical next step. Understanding these intricate, naturally occurring feedback loops provides a powerful blueprint for developing next-generation therapeutics to resolve inflammation without compromising host defense.

References

- 1. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 7. Formyl-peptide receptors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 10. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 14. C-reactive protein (CRP) peptides inactivate enolase in human neutrophils leading to depletion of intracellular ATP and inhibition of superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human C-reactive protein inhibits neutrophil chemotaxis in vitro: possible implications for the adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

The CRP (77-82) Peptide: A Technical Guide to its Discovery, Characterization, and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the C-reactive protein (CRP) derived peptide fragment encompassing amino acids 77-82, with the sequence Val-Gly-Gly-Ser-Glu-Ile (VGGSEI). Initially discovered as a product of CRP degradation by neutrophil proteases, this peptide has been characterized primarily as an inhibitor of key neutrophil functions, including superoxide production and chemotaxis. This document details the history of its discovery, methods for its chemical synthesis and purification, and protocols for assessing its biological activity. Furthermore, it explores its known (and currently unknown) signaling pathways and presents quantitative data in a structured format to facilitate further research and development.

Discovery and Initial Characterization

The peptide CRP (77-82) was first identified in 1990 by Shephard et al. as one of several small, soluble, and biologically active peptides generated from the enzymatic degradation of C-reactive protein (CRP) by membrane-associated neutrophil serine proteases.[1][2] This discovery suggested that at inflammatory sites where neutrophils are abundant, CRP could be cleaved into fragments with modulatory effects on the inflammatory response.

Initial characterization revealed that synthetic CRP (77-82), designated as CRP-V in the original study, significantly inhibits superoxide production by activated neutrophils.[1][2] Alongside another CRP-derived peptide (CRP-III, residues 201-206), CRP (77-82) was also found to inhibit neutrophil chemotaxis.[1][2] These findings positioned CRP (77-82) as a potential negative feedback regulator of neutrophil-mediated inflammation. Subsequent studies have confirmed these primary functions, while also indicating that CRP (77-82) does not appear to influence other neutrophil activities such as apoptosis or the shedding of the soluble interleukin-6 receptor (sIL-6R).[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the CRP (77-82) peptide is provided in the table below.

| Property | Value |

| Amino Acid Sequence | Val-Gly-Gly-Ser-Glu-Ile (VGGSEI) |

| Molecular Formula | C₂₃H₄₀N₆O₁₀ |

| Average Molecular Weight | 560.6 g/mol |

| Theoretical Isoelectric Point (pI) | 3.28 |

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual synthesis of the CRP (77-82) peptide (VGGSEI) using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Ile-Wang resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH), HBTU, and DIPEA in DMF.

-

Add the activation solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (Ser(tBu), Gly, Gly, Val).

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Diagram of the Fmoc Solid-Phase Peptide Synthesis Workflow:

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following is a representative protocol for the purification of the crude CRP (77-82) peptide.

Materials:

-

RP-HPLC system with a UV detector

-

C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude CRP (77-82) peptide dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B, for example:

-

5-65% Mobile Phase B over 30 minutes.

-

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Diagram of the RP-HPLC Purification Workflow:

Neutrophil Superoxide Production Assay (Lucigenin-based Chemiluminescence)

This protocol measures the inhibitory effect of CRP (77-82) on superoxide production by neutrophils stimulated with N-Formylmethionyl-leucyl-phenylalanine (fMLP).

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Lucigenin solution

-

fMLP solution

-

CRP (77-82) peptide solution

-

96-well white opaque microplate

-

Chemiluminometer

Procedure:

-

Neutrophil Preparation: Isolate neutrophils from human peripheral blood using a standard method (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation). Resuspend the cells in HBSS.

-

Assay Setup:

-

In a 96-well plate, add neutrophils (e.g., 1 x 10⁶ cells/well).

-

Add different concentrations of CRP (77-82) to the wells. Include a vehicle control (HBSS).

-

Pre-incubate for 15 minutes at 37°C.

-

Add lucigenin to each well (final concentration, e.g., 100 µM).

-

-

Initiation and Measurement:

-

Place the plate in a pre-warmed (37°C) chemiluminometer.

-

Initiate the reaction by adding fMLP (final concentration, e.g., 1 µM) to the wells.

-

Measure chemiluminescence immediately and kinetically over 15-30 minutes.

-

-

Data Analysis: Calculate the percentage inhibition of superoxide production by CRP (77-82) compared to the vehicle control.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of CRP (77-82) to inhibit the migration of neutrophils towards a chemoattractant (fMLP).

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)

-

Chemotaxis buffer (e.g., HBSS with 0.5% BSA)

-

fMLP solution

-

CRP (77-82) peptide solution

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Setup:

-

Fill the lower wells of the Boyden chamber with chemotaxis buffer containing fMLP (e.g., 10 nM).

-

Place the filter membrane over the lower wells.

-

-

Cell Preparation:

-

Resuspend neutrophils in chemotaxis buffer.

-

Incubate the neutrophils with different concentrations of CRP (77-82) or vehicle control for 30 minutes at 37°C.

-

-

Cell Addition: Add the neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Cell Staining and Counting:

-

Remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the filter.

-

Mount the filter on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis by CRP (77-82) compared to the vehicle control.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of CRP (77-82).

Table 1: Inhibition of Neutrophil Functions

| Biological Activity | Test System | Stimulant | Effective Concentration of CRP (77-82) | Reference |

| Superoxide Production Inhibition | Human Neutrophils | fMLP/Opsonized Zymosan | Significant inhibition at 50 µM | [1][2] |

| Chemotaxis Inhibition | Human Neutrophils | fMLP | Significant inhibition at 50 µM | [1][2] |

Table 2: Activities Not Significantly Affected by CRP (77-82)

| Biological Activity | Test System | Stimulant | Observation | Reference |

| sIL-6R Production | Human Neutrophils | - | Little to no effect | [3] |

| Neutrophil Apoptosis | Human Neutrophils | - | No effect | [4] |

Signaling Pathway

The precise signaling pathway through which CRP (77-82) exerts its inhibitory effects on neutrophils is not yet fully elucidated. The initial research suggested that its action "likely involves the signal transduction pathways for neutrophil activation".[1][2] However, specific cell surface receptors and downstream signaling molecules that directly interact with CRP (77-82) have not been definitively identified.

Given that CRP (77-82) inhibits functions downstream of chemoattractant receptors (like the fMLP receptor), it is plausible that it interferes with the signaling cascade initiated by these receptors. This could occur at the level of receptor-G protein coupling, or further downstream at key signaling nodes such as phosphoinositide 3-kinase (PI3K) or mitogen-activated protein kinases (MAPKs), which are crucial for both superoxide production and chemotaxis. The lack of effect on sIL-6R shedding and apoptosis suggests a specific mechanism of action rather than a general cytotoxic effect.

Diagram of the Hypothesized Signaling Pathway Inhibition:

Conclusion and Future Directions

The CRP (77-82) peptide represents a fascinating example of how a large inflammatory protein can be processed into smaller fragments with distinct biological activities. Its ability to inhibit neutrophil superoxide production and chemotaxis suggests a potential therapeutic role in inflammatory conditions characterized by excessive neutrophil activity. However, a significant amount of research is still required. Key future directions include:

-

Elucidation of the Signaling Pathway: Identifying the specific receptor(s) and downstream signaling molecules that mediate the effects of CRP (77-82) is crucial for understanding its mechanism of action and for rational drug design.

-

Structure-Activity Relationship Studies: Investigating the effects of amino acid substitutions within the VGGSEI sequence could lead to the development of more potent and specific inhibitors.

-

In Vivo Efficacy: While in vitro studies have been informative, demonstrating the efficacy of CRP (77-82) in animal models of inflammatory diseases is a necessary next step.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the stability, distribution, and metabolism of CRP (77-82) in vivo will be essential for its development as a therapeutic agent.

This technical guide provides a solid foundation for researchers and drug developers interested in the CRP (77-82) peptide. The detailed protocols and summarized data are intended to facilitate further investigation into this promising modulator of the inflammatory response.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C-Reactive Protein Fragment (77-82) in the Innate Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Reactive Protein (CRP) is a cardinal acute-phase reactant and a pivotal component of the innate immune system.[1][2][3] While the functions of pentameric CRP are well-documented, emerging evidence highlights the significant immunomodulatory roles of its proteolytic fragments. This technical guide provides an in-depth examination of the CRP (77-82) peptide, a specific fragment with potent anti-inflammatory and anti-apoptotic properties. We will explore its core functions, underlying signaling mechanisms, and the experimental methodologies used to elucidate its role in modulating the innate immune response, with a particular focus on neutrophil activity.

Introduction to C-Reactive Protein and its Bioactive Peptides

C-Reactive Protein (CRP) is a highly conserved plasma protein primarily synthesized by hepatocytes in response to pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).[2][4][5] Functioning as a pattern recognition molecule, CRP binds to phosphocholine on the surface of pathogens and damaged cells, facilitating their clearance through complement activation and phagocytosis.[2][6][7]

At sites of inflammation, native pentameric CRP can be cleaved by proteases released from activated neutrophils, generating smaller, biologically active peptide fragments.[8][9] Among these, the hexapeptide corresponding to amino acid residues 77-82 (Sequence: Val-Gly-Gly-Ser-Glu-Ile) has been identified as a significant modulator of neutrophil function, exhibiting distinct anti-inflammatory activities that contrast with the often pro-inflammatory actions of other CRP isoforms.[9][][11][12]

Core Functions of CRP (77-82) in Innate Immunity

The primary role of the CRP (77-82) peptide is the attenuation of excessive neutrophil-mediated inflammation. Neutrophils are the first line of defense in the innate immune response, but their unchecked activation can lead to significant tissue damage. CRP (77-82) acts as a localized negative feedback regulator.

Anti-inflammatory and Anti-chemotactic Effects

-

Inhibition of Neutrophil Chemotaxis: The CRP (77-82) peptide effectively inhibits the migration of neutrophils towards a variety of potent chemoattractants, including complement component C5a, leukotriene B4 (LTB4), Interleukin-8 (IL-8), and N-formylmethionyl-leucyl-phenylalanine (FMLP).[8][] This action helps to limit the recruitment of neutrophils to the site of inflammation.

-

Attenuation of Neutrophil Adhesion: The peptide markedly reduces the attachment of human neutrophils to activated endothelial cells, a critical step in the extravasation of neutrophils from the bloodstream into tissues.[][13]

-

Reduction of Inflammatory Influx In Vivo: In animal models of inflammation, such as FMLP-induced alveolitis, administration of CRP (77-82) leads to a significant reduction in neutrophil influx and vascular protein leakage into the alveolar space, demonstrating its anti-inflammatory efficacy in a physiological context.[8][]

-

Inhibition of Oxidative Burst: CRP (77-82), in conjunction with other CRP peptides, significantly inhibits the production of superoxide anions from activated neutrophils, thereby reducing the potential for oxidative damage to surrounding tissues.[4][9][11][14]

Anti-Apoptotic Effects

Beyond its anti-inflammatory roles, CRP (77-82) has been shown to delay the apoptosis of neutrophils.[] This is achieved through the activation of key cell survival signaling pathways. While delaying apoptosis can prolong the functional lifespan of neutrophils, this specific effect in the context of an overall anti-inflammatory peptide requires further investigation to understand its net impact on the resolution of inflammation.

Signaling Pathways Modulated by CRP (77-82)

The biological effects of CRP (77-82) are mediated by its ability to trigger specific intracellular signaling cascades. The primary pathway identified is crucial for cell survival and the inhibition of programmed cell death.

Upon interaction with a yet-to-be-fully-characterized receptor on the neutrophil surface, CRP (77-82) evokes a transient and concurrent activation of two major pro-survival pathways:

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: A key component of the Mitogen-Activated Protein Kinase (MAPK) signaling family, the ERK pathway is central to cell survival and proliferation.

-

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: This is a critical pathway in regulating the balance between cell survival and apoptosis.

The dual activation of these pathways converges on the downstream inhibition of Caspase-3 , a key executioner caspase in the apoptotic cascade. By preventing the activation of Caspase-3, CRP (77-82) effectively delays the onset of apoptosis in neutrophils.[]

Quantitative Data on CRP (77-82) Activity

The biological activities of the CRP (77-82) peptide have been quantified in various functional assays. The following table summarizes key data points from published literature.

| Activity Assessed | Cell/Model System | Stimulant | Effective Concentration / IC50 | Reference |

| Inhibition of Neutrophil Attachment | Human Coronary Artery Endothelial Cells | LPS | IC50: 20 µg/ml | [] |

| Inhibition of Neutrophil Attachment | Human Pulmonary Microvascular Endothelial Cells | LPS | IC50: 22 µg/ml | [] |

| Inhibition of Superoxide Production | Activated Human Neutrophils | Not Specified | 50 µM | [4][9][11][14] |

| Inhibition of Neutrophil Chemotaxis | Human Neutrophils | C5a, LTB4, IL-8, FMLP | 50 µM | [9][][11] |

Detailed Experimental Protocols

The characterization of CRP (77-82) relies on a set of established immunological and cell biology techniques.

Peptide Synthesis and Purification

-

Objective: To obtain a pure preparation of the CRP (77-82) peptide (VGGSEI).

-

Methodology:

-

Synthesis: The peptide is typically synthesized using an automated solid-phase peptide synthesizer (SPPS) employing tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry.[15]

-

Cleavage: Once synthesis is complete, the peptide is cleaved from the solid-phase resin and deprotected using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[15] A gradient of acetonitrile in water (both containing 0.1% TFA) is used for elution.

-

Verification: The purity and identity of the final peptide product are confirmed by analytical RP-HPLC and mass spectrometry to verify the correct molecular weight.[15]

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Objective: To quantify the effect of CRP (77-82) on neutrophil migration.

-

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining erythrocytes.

-

Assay Setup: A Boyden chamber or a multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pore size) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., FMLP, C5a).

-

Treatment: Isolated neutrophils are pre-incubated with various concentrations of CRP (77-82) or a vehicle control for 30 minutes at 37°C.

-

Migration: The treated neutrophils are added to the upper chamber of the Boyden apparatus and incubated for 60-90 minutes at 37°C in a 5% CO2 incubator to allow migration towards the chemoattractant.

-

Quantification: The membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain). The number of neutrophils that have migrated to the lower side of the membrane is counted using light microscopy. Alternatively, fluorescently labeled neutrophils can be used and migration quantified with a plate reader.

-

In Vivo Neutrophil Alveolitis Model

-

Objective: To assess the in vivo anti-inflammatory effect of CRP (77-82) on lung inflammation.

-

Methodology:

-

Animal Model: Male mice (e.g., C57BL/6 strain) are used.

-

Peptide Administration: Mice are injected intravenously (e.g., via retro-orbital plexus) with CRP (77-82) peptide dissolved in a sterile vehicle (e.g., PBS) or with the vehicle alone.[8]

-

Induction of Inflammation: After a short period (e.g., 15-30 minutes), inflammation is induced by direct intratracheal instillation of FMLP.[8]

-

Bronchoalveolar Lavage (BAL): At a specified time point post-instillation (e.g., 4-6 hours), mice are euthanized, and a BAL is performed by lavaging the lungs with sterile saline.

-

Analysis: The BAL fluid is collected and centrifuged. The cell pellet is used for total and differential cell counts (neutrophil influx). The supernatant is analyzed for total protein concentration (a measure of vascular permeability and protein leakage) using a standard protein assay (e.g., BCA assay).[8]

-

Logical Framework of CRP (77-82) Action

The generation and function of the CRP (77-82) peptide can be understood as a localized, self-regulating feedback loop within the innate immune response.

Conclusion and Future Directions

The C-Reactive Protein fragment 77-82 is a potent anti-inflammatory peptide that plays a crucial role in modulating the innate immune response. By inhibiting key functions of neutrophils—such as chemotaxis, adhesion, and oxidative burst—it serves as a natural brake on inflammation, preventing excessive tissue damage. Its ability to delay apoptosis via the ERK and PI3K/Akt pathways adds another layer of complexity to its immunomodulatory profile.

For drug development professionals, the targeted anti-inflammatory properties of CRP (77-82) make it an attractive candidate for therapeutic development. Its potential applications could span a range of acute and chronic inflammatory diseases where neutrophil activity is a key pathological driver. Future research should focus on elucidating its specific cell surface receptor, understanding the full physiological impact of delayed neutrophil apoptosis, and developing stable, deliverable analogues for clinical use. This technical guide provides the foundational knowledge for scientists and researchers to further explore and harness the therapeutic potential of this endogenous immunomodulatory peptide.

References

- 1. salimetrics.com [salimetrics.com]

- 2. Frontiers | Role of C-Reactive Protein at Sites of Inflammation and Infection [frontiersin.org]

- 3. Frontiers | How C-Reactive Protein Structural Isoforms With Distinctive Bioactivities Affect Disease Progression [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. CRP and PCT Assays: Clinical Applications and Measurement Methods - Creative Proteomics [cytokine.creative-proteomics.com]

- 6. C-reactive protein: structure, function, regulation, and role in clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-reactive Protein at the Interface Between Innate Immunity, Inflammation - Page 4 [medscape.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]

- 14. scispace.com [scispace.com]

- 15. C-Reactive Protein (CRP) (201-206) | 130348-99-1 | Benchchem [benchchem.com]

C-Reactive Protein Signaling in Inflammatory Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Reactive Protein (CRP), a key acute-phase reactant, is not merely a biomarker of inflammation but an active participant in the inflammatory cascade. Its engagement with various receptors on inflammatory cells triggers a complex network of signaling pathways, profoundly influencing cellular functions such as phagocytosis, cytokine production, and apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways initiated by CRP in key inflammatory cells, including monocytes, macrophages, neutrophils, and endothelial cells. It summarizes key quantitative data, details relevant experimental methodologies, and presents visualized signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

CRP Receptors on Inflammatory Cells

The biological effects of CRP are primarily mediated through its interaction with specific cell surface receptors. The most well-characterized of these are the Fc gamma receptors (FcγR), traditionally known as receptors for Immunoglobulin G (IgG).

-

FcγRI (CD64): This high-affinity receptor for IgG also binds CRP. This interaction is implicated in phagocytosis and the production of the anti-inflammatory cytokine IL-10 by macrophages.[1][2]

-

FcγRIIa (CD32): Considered a major receptor for CRP on phagocytic cells like monocytes and neutrophils, FcγRIIa is a low-affinity IgG receptor that binds CRP with high affinity.[3][4] This interaction is crucial for CRP-mediated phagocytosis and intracellular signaling.[3][5] The binding of CRP to FcγRIIa can be allele-specific, with the R-131 variant showing higher avidity for CRP.[4]

-

FcγRIIb (CD32b): This inhibitory receptor can also bind CRP, potentially blocking activating signals and contributing to the anti-inflammatory effects of CRP in certain contexts.[6][7]

-

Toll-Like Receptor 4 (TLR4): Some studies suggest that CRP can activate the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines.[8]

Quantitative Data on CRP-Receptor Interactions and Cellular Responses

The following tables summarize key quantitative data related to CRP signaling in inflammatory cells.

| Interaction | Cell Type | Affinity (KD) | Effective CRP Concentration | Reference |

| CRP - FcγRI | Transfected COS-7 cells | 0.81 x 10-9 M | N/A | [1] |

| CRP - FcγRIIa | Transfected COS-7 cells | 6.6 x 10-8 M (7.6 µg/ml) | N/A | [3] |

| Phosphorylation of FcγRIIa, Syk, PLCγ2 | Granulocytic HL-60 cells | N/A | 10-200 µg/ml | |

| Cytokine (TNF, IL-1β, IL-6, IL-23) Production | Human Monocytes | N/A | ≥ 5 µg/ml | [9][10] |

| Upregulation of Adhesion Molecules (ICAM-1, VCAM-1) | Human Coronary Artery Endothelial Cells | N/A | ≥ 5 µg/ml | [11] |

| Inhibition of eNOS | Human Aortic Endothelial Cells | N/A | N/A |

Signaling Pathways in Specific Inflammatory Cells

Monocytes and Macrophages

In monocytes and macrophages, CRP binding to FcγRI and FcγRIIa initiates a cascade of intracellular events leading to phagocytosis and cytokine production. Upon CRP engagement, FcγRIIa, which contains an immunoreceptor tyrosine-based activation motif (ITAM), becomes phosphorylated.[5] This triggers the recruitment and activation of spleen tyrosine kinase (Syk).[5] Activated Syk then phosphorylates and activates downstream effectors such as phospholipase C gamma 2 (PLCγ2) and phosphatidylinositol 3-kinase (PI3K).[5] These events culminate in calcium mobilization and the activation of transcription factors like NF-κB, which is a master regulator of inflammation and controls the expression of numerous pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.[12][13] Furthermore, CRP can polarize macrophages towards a pro-inflammatory M1 phenotype.[12]

Neutrophils

Similar to monocytes, CRP signaling in neutrophils is primarily mediated by FcγRIIa.[3][5] The binding of CRP to FcγRIIa leads to the phosphorylation of the receptor's ITAM domain, followed by the activation of Syk.[5] This initiates a signaling cascade involving PLCγ2 and PI3K, resulting in increased intracellular calcium levels.[5] These signaling events are crucial for CRP-mediated phagocytosis of opsonized particles.[14] Interestingly, monomeric CRP (mCRP) has been shown to induce the formation of neutrophil extracellular traps (NETs) through a pathway involving NADPH oxidase activation and p38 MAPK signaling.[15] CRP has also been reported to induce the production of IL-8, a potent neutrophil chemoattractant.[16]

Endothelial Cells

CRP exerts significant pro-inflammatory and pro-atherogenic effects on endothelial cells. It can upregulate the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), facilitating the recruitment of leukocytes to the vessel wall.[11] This process is often mediated through the activation of the NF-κB signaling pathway.[17] Additionally, CRP has been shown to decrease the expression and bioactivity of endothelial nitric oxide synthase (eNOS), a key enzyme for vascular health, leading to endothelial dysfunction.[18] CRP can also induce the expression of complement-inhibitory factors like CD46 and CD59 on endothelial cells.[19]

Experimental Protocols

Co-Immunoprecipitation to Identify CRP-Receptor Interaction

Objective: To demonstrate the physical interaction between CRP and its receptors (e.g., FcγRIIa) on the cell surface.

Methodology:

-

Cell Lysis: Lyse inflammatory cells (e.g., THP-1 monocytes) expressing the receptor of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the receptor (e.g., anti-FcγRIIa) or an isotype control antibody overnight at 4°C.

-

Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against CRP to detect the co-precipitated protein. A band corresponding to the molecular weight of CRP in the anti-FcγRIIa immunoprecipitate (but not in the isotype control) indicates an interaction.

Western Blotting for Detection of Phosphorylated Signaling Proteins

Objective: To assess the activation of downstream signaling molecules (e.g., Syk, ERK1/2) upon CRP stimulation.

Methodology:

-

Cell Stimulation: Treat inflammatory cells with CRP at various concentrations and for different time points. Include an unstimulated control.

-

Cell Lysis: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein.

Phagocytosis Assay

Objective: To quantify the effect of CRP on the phagocytic capacity of inflammatory cells.

Methodology:

-

Opsonization: Opsonize target particles (e.g., fluorescently labeled beads or bacteria) with CRP by incubating them together in a suitable buffer.

-

Cell Incubation: Add the CRP-opsonized particles to a culture of phagocytic cells (e.g., neutrophils or macrophages). Include controls with non-opsonized particles and particles opsonized with a control protein (e.g., albumin).

-

Phagocytosis: Allow phagocytosis to proceed for a defined period at 37°C.

-

Quenching/Washing: Stop the phagocytosis by placing the cells on ice. For adherent cells, wash away non-ingested particles. For suspension cells, use a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular particles.

-

Quantification: Analyze the uptake of fluorescent particles by the cells using flow cytometry or fluorescence microscopy. The mean fluorescence intensity of the cells is proportional to the amount of phagocytosed material.

Conclusion

C-Reactive Protein is a multifaceted molecule that actively shapes the inflammatory response through its interaction with receptors on various immune and vascular cells. The signaling pathways initiated by CRP, predominantly through Fcγ receptors, lead to a wide range of cellular responses that can be both pro- and anti-inflammatory depending on the context and cell type. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting CRP-mediated inflammation in a host of diseases, from cardiovascular disorders to autoimmune conditions. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of CRP signaling and to design experiments that will further elucidate its role in health and disease.

References

- 1. C-reactive protein-mediated phagocytosis and phospholipase D signalling through the high-affinity receptor for immunoglobulin G (FcγRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The Major Receptor for C-Reactive Protein on Leukocytes Is Fcγ Receptor II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-reactive protein binding to FcγRIIa on human monocytes and neutrophils is allele-specific - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-reactive protein induces signaling through Fc gamma RIIa on HL-60 granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C-reactive protein: ligands, receptors and role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. C-reactive protein promotes inflammation through TLR4/NF-κB/TGF-β pathway in HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-Reactive Protein Controls IL-23 Production by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of inflammatory cytokine release from cultured human monocytes by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. CRP Polarizes Human Macrophages to a M1 Phenotype and Inhibits Transformation to the M2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-linking of CD32 induces maturation of human monocyte-derived dendritic cells via NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CRP Enhances the Innate Killing Mechanisms Phagocytosis and ROS Formation in a Conformation and Complement-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A conformational change of C-reactive protein drives neutrophil extracellular trap formation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neutrophil responses to CRP are not dependent on polymorphism of human FcγRIIA (R131H) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C-reactive protein exerts angiogenic effects on vascular endothelial cells and modulates associated signalling pathways and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human C-Reactive Protein Induces Endothelial Dysfunction and Uncoupling of eNOS In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

The Modulatory Role of C-Reactive Protein Fragment (77-82) on Neutrophil and Monocyte Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the C-reactive protein (CRP) peptide fragment 77-82 and receptors on neutrophils and monocytes. It summarizes key quantitative data, offers detailed experimental methodologies, and visualizes complex biological pathways and workflows to support further research and therapeutic development in the field of inflammation and immunology.

Executive Summary

C-reactive protein (CRP) is a well-established inflammatory marker. Upon proteolytic cleavage at sites of inflammation, various CRP fragments are generated, including the peptide corresponding to amino acids 77-82. This fragment has been shown to possess distinct biological activities, primarily modulating the functions of key innate immune cells: neutrophils and monocytes. Unlike the parent molecule, which can have both pro- and anti-inflammatory effects, the 77-82 fragment appears to predominantly exert inhibitory effects on certain neutrophil functions. This guide delves into the specifics of these interactions, providing a foundational resource for researchers exploring the therapeutic potential of this peptide.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the effects of CRP fragment (77-82) on neutrophil and monocyte functions. It is important to note that while the inhibitory effects of this peptide are documented, specific binding affinities (Kd values) to neutrophil and monocyte receptors are not extensively reported in the current literature.

Table 1: Effects of CRP Fragment (77-82) on Neutrophil Functions

| Functional Assay | Cell Type | Peptide Concentration | Observed Effect | Citation |

| Superoxide Production | Human Neutrophils | 50 µM | Significant inhibition of superoxide production from activated neutrophils.[1][2][3] | |

| Chemotaxis | Human Neutrophils | 50 µM | Inhibition of neutrophil chemotaxis.[1][4] | |

| L-selectin Shedding | Human Neutrophils | Not specified | No significant effect on L-selectin shedding.[5] | |

| sIL-6R Production | Human Neutrophils | Not specified | Little to no effect on soluble IL-6 receptor production.[6] | |

| Apoptosis | Human Neutrophils | Not specified | Failed to affect neutrophil apoptosis. |

Table 2: Interaction of CRP and its Isoforms with Neutrophil and Monocyte Receptors

| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Citation |

| Pentameric CRP (pCRP) | FcγRI (CD64) | Monocytes/Neutrophils | Low Affinity | [7] |

| Pentameric CRP (pCRP) | FcγRIIa (CD32) | Monocytes/Neutrophils | High Affinity | [7] |

| Monomeric CRP (mCRP) | FcγRIIIb (CD16) | Neutrophils | Binds to low-affinity IgG FcγRIIIb.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the interaction of CRP (77-82) with neutrophils and monocytes.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from standard Boyden chamber assay procedures to assess the effect of CRP (77-82) on neutrophil migration.[8]

Materials:

-

Human neutrophils isolated from healthy donors.

-

Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP).

-

CRP fragment (77-82) peptide.

-

Boyden chamber apparatus with 5.0 µm pore size polycarbonate membranes.

-

Incubator (37°C, 5% CO2).

-

Cell viability assay kit (e.g., CellTiter-Glo®).

-

Plate reader for luminescence.

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Preparation: Resuspend the isolated neutrophils in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

Add chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.

-

In separate wells, add the chemoattractant mixed with different concentrations of CRP (77-82) to test for inhibitory effects. Include a negative control with medium only.

-

Place the porous membrane over the lower wells.

-

Add 50 µL of the neutrophil suspension to the upper chamber of each well.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

Quantify the number of neutrophils that have migrated to the lower chamber by measuring ATP levels using a luminescent cell viability assay.

-

Measure luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of CRP (77-82) compared to the chemoattractant-only control.

Superoxide Production Assay (Cytochrome c Reduction)

This protocol measures the production of superoxide anions by neutrophils upon stimulation and the inhibitory effect of CRP (77-82).[9][10][11]

Materials:

-

Isolated human neutrophils.

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or fMLP).

-

CRP fragment (77-82) peptide.

-

Cytochrome c from horse heart.

-

Superoxide dismutase (SOD) as a control.

-

Dual-beam spectrophotometer.

Procedure:

-

Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., Krebs-Ringer phosphate buffer with glucose) at a concentration of 1 x 10^7 cells/mL.

-

Reaction Mixture:

-

In a cuvette, prepare a reaction mixture containing buffer, cytochrome c (e.g., 100 µM), and neutrophils (final concentration ~5 x 10^5 cells/mL).

-

For test samples, pre-incubate the neutrophils with various concentrations of CRP (77-82) for 10-15 minutes before adding to the cuvette.

-

Prepare a control cuvette with SOD to confirm that the reduction of cytochrome c is superoxide-dependent.

-

-

Stimulation: Initiate the reaction by adding a stimulant (e.g., PMA) to the cuvette.

-

Measurement: Immediately place the cuvette in a dual-beam spectrophotometer and measure the change in absorbance at 550 nm over time (typically 5-15 minutes) at 37°C.

-

Data Analysis: Calculate the rate of superoxide production by using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹). Express the results as nanomoles of superoxide produced per 10^6 cells per minute. Determine the percentage of inhibition by CRP (77-82).

Monocyte Phagocytosis Assay (Flow Cytometry)

This protocol details a flow cytometry-based method to assess the effect of CRP (77-82) on the phagocytic capacity of monocytes.[12]

Materials:

-

Isolated human monocytes or whole blood.

-

Fluorescently labeled particles (e.g., FITC-labeled E. coli or fluorescent beads).

-

CRP fragment (77-82) peptide.

-

Quenching solution (e.g., Trypan Blue) to differentiate between attached and internalized particles.

-

Fixation solution (e.g., paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate monocytes using density gradient centrifugation or use heparinized whole blood.

-

Opsonization and Treatment:

-

Pre-incubate fluorescently labeled particles with or without CRP (77-82) at various concentrations in a buffer containing Ca²⁺.

-

-

Phagocytosis:

-

Add the opsonized particles to the monocyte suspension.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for phagocytosis. A parallel incubation at 4°C serves as a negative control where phagocytosis is inhibited.

-

-

Quenching and Staining:

-

Stop the phagocytosis by adding ice-cold buffer.

-

Add a quenching agent like Trypan Blue to extinguish the fluorescence of non-internalized particles.

-

Wash the cells to remove excess particles and quenching agent.

-

(Optional) Stain for monocyte-specific surface markers (e.g., CD14) using a fluorescently labeled antibody with a different fluorochrome.

-

-

Fixation and Acquisition: Fix the cells and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the percentage of fluorescently positive monocytes (phagocytosing cells) and the mean fluorescence intensity (indicative of the number of particles per cell). Compare the results between untreated and CRP (77-82)-treated samples.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the interaction of CRP (77-82) with neutrophils and monocytes.

Caption: Workflow for Neutrophil Chemotaxis Assay.

Caption: Proposed Inhibitory Signaling of CRP (77-82).

Caption: Monocyte Phagocytosis Assay Workflow.

Conclusion and Future Directions

The C-reactive protein fragment 77-82 demonstrates clear inhibitory effects on key neutrophil functions, namely superoxide production and chemotaxis. These findings suggest a potential role for this peptide in downregulating excessive inflammation. However, a significant gap in the current understanding is the precise molecular interactions at the cell surface. Future research should focus on:

-

Receptor Identification: Elucidating the specific receptor(s) on neutrophils and monocytes to which CRP (77-82) binds.

-

Binding Kinetics: Quantifying the binding affinity (Kd) and kinetics of the peptide-receptor interaction.

-

In Vivo Studies: Evaluating the therapeutic potential of CRP (77-82) in animal models of inflammatory diseases.

-

Structure-Activity Relationship: Investigating which residues within the 77-82 sequence are critical for its biological activity to inform the design of more potent and stable synthetic analogues.

A deeper understanding of these aspects will be crucial for translating the observed in vitro effects into tangible therapeutic strategies for a range of inflammatory disorders.

References

- 1. Peptides generated from C-reactive protein by a neutrophil membrane protease. Amino acid sequence and effects of peptides on neutrophil oxidative metabolism and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. criver.com [criver.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Granulocyte and Monocyte Phagocytosis and Oxidative Burst Activity in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Properties of C-Reactive Protein Fragment (77-82)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Reactive Protein (CRP) is a cardinal acute-phase reactant synthesized predominantly by hepatocytes in response to pro-inflammatory cytokines like IL-6.[1][2][3] It is widely utilized as a clinical biomarker for inflammation, infection, and tissue injury.[2][4] Structurally, native CRP exists as a stable homopentameric protein (pCRP).[3] At sites of inflammation, such as on the surface of activated cell membranes, pCRP can undergo a conformational change and dissociate into its monomeric subunits (mCRP).[5][6][7] While mCRP is generally considered to possess pro-inflammatory properties,[2][7] proteolytic cleavage of CRP by enzymes released from neutrophils at inflammatory loci can generate smaller peptide fragments with distinct and often opposing biological activities.[4][8]

This guide focuses on the specific C-Reactive Protein fragment corresponding to amino acid residues 77-82 (H-Val-Gly-Gly-Ser-Glu-Ile-OH).[] Emerging evidence indicates that this hexapeptide, hereafter referred to as CRP(77-82), exhibits potent anti-inflammatory effects, primarily by modulating neutrophil function. This positions it as a molecule of interest for therapeutic development in inflammatory diseases.[4][][10]

Core Anti-Inflammatory Mechanism: Inhibition of Neutrophil Recruitment

The principal anti-inflammatory action of CRP(77-82) is the targeted inhibition of neutrophil recruitment to sites of inflammation. This is a critical control point in the inflammatory cascade, as the excessive infiltration and activation of neutrophils can lead to significant tissue damage. The peptide's mechanism is multifaceted, involving the disruption of several key steps in the neutrophil trafficking process.

-

Inhibition of Chemotaxis: CRP(77-82) has been demonstrated to inhibit the directed migration of neutrophils in response to a range of potent chemoattractants, including complement component C5a, leukotriene B4 (LTB4), interleukin-8 (IL-8), and N-formylmethionyl-leucyl-phenylalanine (FMLP).[4][][10] By blocking this chemotactic response, the peptide effectively reduces the accumulation of neutrophils at the inflammatory focus.

-

Attenuation of Endothelial Adhesion: A crucial step in neutrophil extravasation is their adhesion to the vascular endothelium. CRP(77-82) markedly attenuates the attachment of human neutrophils to cultured, LPS-activated human coronary artery and pulmonary microvascular endothelial cells.[] This suggests an interference with the adhesion molecules or signaling pathways that govern this interaction.

-

Reduction of Tissue Influx and Vascular Leakage: The functional consequence of inhibiting chemotaxis and adhesion is a significant reduction in neutrophil influx into inflamed tissues. In animal models of FMLP-induced lung inflammation, CRP(77-82) diminishes both the influx of neutrophils into the alveoli and the associated protein leakage that signals a loss of vascular integrity.[][10]

It is noteworthy that the bioactivity of CRP fragments is highly sequence-specific. For example, while CRP(77-82) is inhibitory, other fragments like (174-185) and (201-206) can stimulate the production of the soluble IL-6 receptor (sIL-6R) from neutrophils, a pro-inflammatory event which CRP(77-82) does not influence.[11][12]

Quantitative Efficacy Data

The following table summarizes the key quantitative data reported for the anti-inflammatory effects of CRP(77-82). These values provide a benchmark for its potency in in vitro and in vivo models.

| Parameter | Experimental System | Target Cells/Tissue | Stimulus | Efficacy | Citation |

| IC₅₀ | In Vitro Adhesion Assay | Human Neutrophils & HCAEC¹ | LPS | ~20 µg/mL | [] |

| IC₅₀ | In Vitro Adhesion Assay | Human Neutrophils & HPMEC² | LPS | ~22 µg/mL | [] |

| Neutrophil Influx | In Vivo Mouse Model | Lung Alveoli | FMLP | 93% Inhibition³ | [] |

| Protein Leakage | In Vivo Mouse Model | Lung Alveoli | FMLP | 55% Inhibition³ | [] |

¹ HCAEC: Human Coronary Artery Endothelial Cells ² HPMEC: Human Pulmonary Microvascular Endothelial Cells ³ Inhibition level was similar to that of native rabbit CRP, but required an approximately 10-fold higher concentration of the peptide by weight.[]

Signaling Pathways

The precise receptor and downstream signaling cascade for CRP(77-82) remains an area of active investigation. However, evidence points towards a potential role in modulating cell survival pathways, though the literature contains conflicting reports.

One source indicates that CRP(77-82) can evoke a transient activation of the Extracellular Signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[] This cascade is known to culminate in the inhibition of caspase-3, a key executioner enzyme in the apoptotic process, thereby delaying apoptosis.[] Conversely, other studies report that CRP(77-82), unlike monomeric CRP, fails to affect neutrophil apoptosis.[6][13]

Given this discrepancy, further research is required for definitive clarification. Below are two diagrams: the first illustrates the proposed, albeit debated, anti-apoptotic pathway, and the second depicts the well-supported functional outcome of CRP(77-82) on neutrophil recruitment.

Key Experimental Protocols

Reproducible experimental methods are fundamental to validating the therapeutic potential of CRP(77-82). The following sections detail standardized protocols for assessing its anti-inflammatory activity.

Protocol: In Vitro Neutrophil-Endothelial Adhesion Assay

This assay quantifies the ability of CRP(77-82) to prevent neutrophil adhesion to an activated endothelial monolayer, a key event in inflammatory cell trafficking.

1. Cell Preparation:

- Endothelial Cells: Culture Human Coronary Artery Endothelial Cells (HCAEC) or Human Pulmonary Microvascular Endothelial Cells (HPMEC) to confluence in 96-well plates using appropriate endothelial growth medium.

- Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend purified neutrophils in a suitable buffer (e.g., HBSS).

- Neutrophil Labeling: Incubate isolated neutrophils with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. Wash cells to remove excess dye.

2. Assay Procedure:

- Endothelial Activation: Treat the confluent endothelial cell monolayer with an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 4-6 hours to induce the expression of adhesion molecules. Wash plates to remove LPS.

- Peptide Incubation: Pre-incubate the fluorescently labeled neutrophils with various concentrations of CRP(77-82) (e.g., 0.1 to 100 µg/mL) or vehicle control for 30 minutes at 37°C.

- Co-culture: Add the pre-incubated neutrophils to the washed, LPS-activated endothelial monolayer.